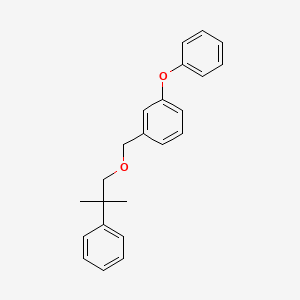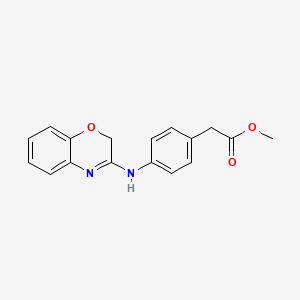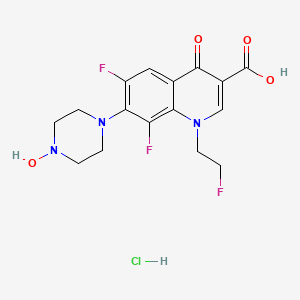
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material sciences. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- typically involves the reaction of substituted acetophenones with glyoxylic acid monohydrate and acetic acid under reflux conditions. The reaction mixture is then treated with ammonium hydroxide to adjust the pH . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and efficient route that could be adapted for larger-scale production .
化学反応の分析
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of nitro groups can be achieved using hydrazine hydrate and ferric chloride hexahydrate.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
科学的研究の応用
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubulin agent, showing promise in cancer treatment.
Biology: The compound has applications in cell cycle analysis and tubulin assembly assays.
Material Sciences: It is used in the development of new materials with unique properties, such as heat-resistant explosives.
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby exhibiting antitumor activity . The compound also interacts with various kinases, affecting multiple signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo(4,3-b)pyridazine derivatives: These include compounds with different substituents on the triazolo and pyridazine rings, which can exhibit varying biological activities.
1,2,3-Triazolo-fused pyrazines and pyridazines: These compounds share a similar triazole ring but differ in their fused ring systems and biological activities.
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 6-(4-fluorophenyl)-3-methyl-8-phenyl- stands out due to its specific substitution pattern, which imparts unique biological properties, particularly its potent antitubulin activity .
特性
CAS番号 |
130187-57-4 |
|---|---|
分子式 |
C18H13FN4 |
分子量 |
304.3 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-3-methyl-8-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H13FN4/c1-12-20-21-18-16(13-5-3-2-4-6-13)11-17(22-23(12)18)14-7-9-15(19)10-8-14/h2-11H,1H3 |
InChIキー |
SJUULSIOLOKJLN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid](/img/structure/B12728899.png)
![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)









